(S)-1-(3-Iodophenyl)ethan-1-amine
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Overview
Description
(S)-1-(3-Iodophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of an iodine atom attached to a phenyl ring and an amine group attached to an ethan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Iodophenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (S)-1-phenylethan-1-amine.
Iodination: The phenyl ring is iodinated using reagents like iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position.
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Iodophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides using oxidizing agents like potassium permanganate or sodium periodate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sodium periodate, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium azide, potassium cyanide, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Imines, amides.
Reduction: Secondary amines, tertiary amines.
Substitution: Azides, nitriles.
Scientific Research Applications
(S)-1-(3-Iodophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a precursor for radiolabeled compounds in imaging studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (S)-1-(3-Iodophenyl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine atom can play a crucial role in enhancing the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(3-Bromophenyl)ethan-1-amine
- (S)-1-(3-Chlorophenyl)ethan-1-amine
- (S)-1-(3-Fluorophenyl)ethan-1-amine
Uniqueness
(S)-1-(3-Iodophenyl)ethan-1-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and physical properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can influence the compound’s behavior in chemical reactions and its interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10IN |
---|---|
Molecular Weight |
247.08 g/mol |
IUPAC Name |
(1S)-1-(3-iodophenyl)ethanamine |
InChI |
InChI=1S/C8H10IN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m0/s1 |
InChI Key |
UYKFZJRBIDHFAG-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)I)N |
Canonical SMILES |
CC(C1=CC(=CC=C1)I)N |
Origin of Product |
United States |
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